N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide
Description
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound featuring a 2-oxoimidazolidine core substituted with a carboxamide group and a 4-methoxytetrahydro-2H-thiopyran-4-ylmethyl moiety. This structure combines a sulfur-containing thiopyran ring with a methoxy group, distinguishing it from other imidazolidine derivatives.
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3S/c1-17-11(2-6-18-7-3-11)8-13-10(16)14-5-4-12-9(14)15/h2-8H2,1H3,(H,12,15)(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVAVGGNIUROIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)N2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H16N2O3S |
| Molecular Weight | 272.34 g/mol |
| CAS Number | 2034486-74-1 |
Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:
- Tubulin Polymerization Inhibition : Similar structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .
- Anticancer Activity : The compound's structural analogs have demonstrated significant anticancer properties, particularly against melanoma and prostate cancer cell lines. These effects are attributed to their ability to bind to the colchicine-binding site on tubulin, effectively disrupting microtubule dynamics .
- Multidrug Resistance Overcoming : Some derivatives have shown efficacy in overcoming multidrug resistance (MDR) mechanisms commonly observed in cancer therapies, suggesting a potential for broader therapeutic applications .
In Vitro Studies
A study evaluating the cytotoxic effects of similar compounds reported IC50 values in the low nanomolar range against various cancer cell lines, indicating potent antiproliferative activity. The structure-activity relationship (SAR) analysis highlighted that modifications at specific positions significantly enhanced biological activity .
In Vivo Studies
In vivo efficacy studies using xenograft models for human prostate (PC-3) and melanoma (A375) cancers showed that treatment with compounds related to this compound resulted in tumor growth inhibition rates ranging from 30% to 70% compared to control groups . Notably, these studies reported minimal neurotoxicity at effective dosages.
Comparison with Similar Compounds
Table 1: Comparison of Structural Features and Properties
Key Observations:
Thiopyran’s sulfur atom could enhance π-stacking or hydrophobic interactions in enzyme binding pockets .
Bioactivity Trends :
- Compounds with electron-withdrawing groups (e.g., F10, F29) show higher antibacterial potency, suggesting that the target compound’s methoxy group might reduce efficacy unless compensated by thiopyran’s lipophilicity .
Synthetic Accessibility :
- The thiopyran moiety may require specialized synthetic steps compared to simpler aryl groups in F29 or F32 .
Research Findings and Implications
Antibacterial Activity
While direct data for the target compound are unavailable, analogs with chloro, bromo, or nitro substituents exhibit MIC values ranging from 0.5–8 µg/mL against Staphylococcus aureus and Escherichia coli . The thiopyran group’s bulkiness might sterically hinder MurA binding, but its lipophilicity could improve cellular uptake.
Enzymatic Inhibition
MurA inhibition is critical for disrupting bacterial cell wall synthesis. F29 and F32 achieve IC50 values of 1.2–3.5 µM, attributed to their chloro and nitro groups stabilizing interactions with the enzyme’s active site . The target compound’s methoxy and thiopyran groups may require structural optimization to match this efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
